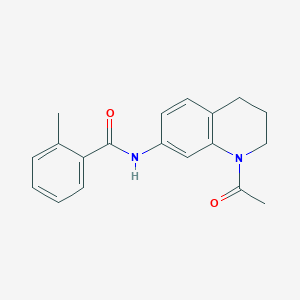

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound containing nitrogen

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-10-9-15-7-5-11-21(14(2)22)18(15)12-16/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRAKVYAIPWGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Amidation: The final step involves the reaction of the acetylated quinoline derivative with 2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or dimethylformamide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroquinoline framework, which is known for its diverse biological activities. The presence of the acetyl group enhances its pharmacological properties, while the 2-methylbenzamide moiety contributes to its solubility and reactivity. Its molecular formula is C_{16}H_{18}N_{2}O, with a molecular weight of approximately 270.33 g/mol.

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide exhibit promising anticancer properties. Research has shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, compounds targeting the PI3K/Akt/mTOR pathway have been particularly effective in inhibiting tumor growth and proliferation.

-

Neuroprotective Effects

- The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE1) are critical in developing multitarget-directed ligands for Alzheimer's therapy. Molecular docking studies have shown that related compounds can effectively bind to these enzymes, indicating their potential as therapeutic agents against cognitive decline associated with neurodegeneration .

-

Antimicrobial Properties

- Quinoline derivatives are recognized for their antibacterial and antifungal activities. The sulfonamide group present in similar compounds enhances their efficacy against various pathogens. Studies have demonstrated that these derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in microorganisms.

Table 1: Summary of Biological Activities

| Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induction of apoptosis via PI3K/Akt/mTOR pathway | |

| Neuroprotection | AChE and BACE1 inhibition | |

| Antimicrobial | Disruption of cell wall synthesis |

Case Study: Neuroprotective Potential

A recent study investigated the neuroprotective effects of tetrahydroquinoline derivatives on SH-SY5Y neuronal cells. The researchers conducted both in vitro assays and molecular dynamics simulations to assess the binding affinity of the compounds to AChE and BACE1 enzymes. The results indicated that specific derivatives exhibited significant inhibition of enzyme activity, leading to reduced neurotoxicity and improved cell viability .

Synthesis and Characterization

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling methods are often employed to facilitate the formation of C–N bonds essential for constructing the target compound.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide

- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide

- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the 2-methylbenzamide moiety. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the acetyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal and chemical research.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural attributes, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 374.45 g/mol. The structure features a tetrahydroquinoline core with an acetyl group and a methylbenzamide moiety, which may contribute to its unique pharmacological properties.

Antinociceptive Effects

Research has indicated that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide exhibit significant antinociceptive properties. A study focusing on related tetrahydroquinoline derivatives demonstrated their potential as μ-opioid receptor (MOR) agonists, which are crucial in pain management. These compounds were shown to produce substantial analgesic effects in animal models, suggesting that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide may possess similar capabilities .

Antitumor Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide and its derivatives have been evaluated for their antitumor potential. Compounds with similar structures have exhibited activity against various cancer cell lines. The structural features of the compound likely enhance its interaction with biological targets involved in tumor growth and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. The incorporation of different functional groups can significantly influence its pharmacological profile. For instance:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(1-acetylquinolin-4-yl)-4-methylbenzene sulfonamide | Quinoline structure | Potent antitumor activity |

| 4-Ethylbenzenesulfonamide | Sulfonamide only | Basic sulfonamide properties |

| N-(tetrahydroisoquinolinyl)-2-methoxybenzamides | Tetrahydroisoquinoline ring | Anticonvulsant activity |

The unique combination of the tetrahydroquinoline and benzamide functionalities in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide may provide distinct biological activities not observed in simpler analogs.

Case Studies and Empirical Research

Several studies have explored the pharmacological effects of compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide:

- High-throughput Screening : A study identified novel MOR agonists through high-throughput screening methods that highlighted the importance of structural modifications in enhancing potency and efficacy .

- In Vivo Studies : Animal models have been employed to assess the analgesic effects of related compounds. These studies typically involve tail-flick tests to measure pain response and evaluate the efficacy of the compounds .

- Pharmacokinetic Studies : Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of these compounds is essential for determining their therapeutic potential. PK/PD modeling has been used to predict drug behavior in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.